molecular formula C34H30O7 B5349029 diethyl 4,4'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate

diethyl 4,4'-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate

Cat. No.: B5349029
M. Wt: 550.6 g/mol
InChI Key: NXNPKBDNVSPTGW-CRYYDKFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate is a complex organic compound known for its unique structure and properties. It is primarily used in photoinitiation systems for radical polymerization and 3D printing applications .

Chemical Reactions Analysis

Diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate involves the absorption of light, which leads to the generation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s molecular structure allows it to efficiently absorb light and generate radicals, making it an effective photoinitiator .

Comparison with Similar Compounds

Diethyl 4,4’-{(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenefuran-5,2-diyl]}dibenzoate is unique compared to other photoinitiators due to its high absorption wavelength and efficiency in radical generation. Similar compounds include:

Properties

IUPAC Name

ethyl 4-[5-[(E)-[(3E)-3-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-2-oxocyclohexylidene]methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O7/c1-3-38-33(36)24-12-8-22(9-13-24)30-18-16-28(40-30)20-26-6-5-7-27(32(26)35)21-29-17-19-31(41-29)23-10-14-25(15-11-23)34(37)39-4-2/h8-21H,3-7H2,1-2H3/b26-20+,27-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNPKBDNVSPTGW-CRYYDKFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3CCCC(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)OCC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)OCC)/CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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